tert-Butyl 5-((tert-butyldimethylsilyl)oxy)-1H-indazole-1-carboxylate
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Overview
Description
tert-Butyl 5-((tert-butyldimethylsilyl)oxy)-1H-indazole-1-carboxylate is a complex organic compound that features both tert-butyl and tert-butyldimethylsilyl groups. These groups are known for their stability and are often used in organic synthesis to protect reactive sites during chemical reactions. The compound is part of the indazole family, which is known for its diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 5-((tert-butyldimethylsilyl)oxy)-1H-indazole-1-carboxylate typically involves multiple stepsThe reaction conditions often require the use of strong bases and anhydrous solvents to ensure the stability of the silyl groups .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using flow microreactor systems. These systems offer better control over reaction conditions, leading to higher yields and more efficient processes .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 5-((tert-butyldimethylsilyl)oxy)-1H-indazole-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: The tert-butyldimethylsilyl group can be substituted with other functional groups using nucleophilic reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like sodium methoxide, lithium diisopropylamide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols .
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl 5-((tert-butyldimethylsilyl)oxy)-1H-indazole-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its stable silyl group makes it an excellent protecting group for sensitive functional groups during multi-step synthesis .
Biology and Medicine
In biological and medical research, this compound is studied for its potential pharmacological activities. Indazole derivatives are known for their anti-inflammatory, anti-cancer, and anti-microbial properties .
Industry
In the industrial sector, the compound is used in the development of new materials and as a catalyst in various chemical reactions .
Mechanism of Action
The mechanism of action of tert-Butyl 5-((tert-butyldimethylsilyl)oxy)-1H-indazole-1-carboxylate involves its interaction with specific molecular targets. The tert-butyldimethylsilyl group can stabilize reactive intermediates, allowing for more controlled and selective reactions. The indazole core can interact with biological targets, potentially inhibiting enzymes or modulating receptor activity .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyldimethylsilyl]oxy}-1H-indole-1-carboxylate
- 5-(tert-Butyldimethylsilyloxy)-1-pentanol
- 3-(tert-Butyldimethylsiloxy)propionaldehyde
Uniqueness
What sets tert-Butyl 5-((tert-butyldimethylsilyl)oxy)-1H-indazole-1-carboxylate apart from similar compounds is its unique combination of the indazole core with both tert-butyl and tert-butyldimethylsilyl groups. This combination provides a balance of stability and reactivity, making it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C18H28N2O3Si |
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Molecular Weight |
348.5 g/mol |
IUPAC Name |
tert-butyl 5-[tert-butyl(dimethyl)silyl]oxyindazole-1-carboxylate |
InChI |
InChI=1S/C18H28N2O3Si/c1-17(2,3)22-16(21)20-15-10-9-14(11-13(15)12-19-20)23-24(7,8)18(4,5)6/h9-12H,1-8H3 |
InChI Key |
VSVVREVNVKCKRQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2=C(C=C(C=C2)O[Si](C)(C)C(C)(C)C)C=N1 |
Origin of Product |
United States |
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